2-Hydroxy-5-nitropyridine

描述

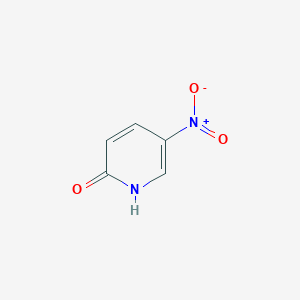

2-Hydroxy-5-nitropyridine is a chemical compound with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol . It is also known by other names such as 5-Nitro-2-hydroxypyridine and 5-Nitro-2-pyridinol . This compound appears as yellow needle-like crystals and has a melting point of 188-191°C . It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

准备方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-nitropyridine can be synthesized through a one-pot synthesis method. The process involves adding 2-aminopyridine to concentrated sulfuric acid in batches, maintaining the temperature between 10-20°C. Concentrated nitric acid is then added, and the temperature is kept at 40-50°C while stirring. After nitration, the reaction solution is quenched with water, and a sodium nitrite aqueous solution is added at 0-10°C for diazotization. The solution is then adjusted with ammonia water, filtered, and the filter cake is dried to obtain the product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions and minimizing waste. The continuous operation of nitration and diazotization reactions reduces wastewater generation and production costs .

化学反应分析

Types of Reactions

2-Hydroxy-5-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Various nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted pyridine derivatives.

科学研究应用

Synthesis of 2-Hydroxy-5-Nitropyridine

The synthesis of HNP typically involves the nitration of 2-aminopyridine followed by hydrolysis. A notable method is the one-pot synthesis which streamlines the process, reducing waste and improving yield. The reaction steps include:

- Nitration : 2-Aminopyridine is treated with concentrated sulfuric acid and fuming nitric acid at controlled temperatures.

- Diazotization : The resulting product undergoes a diazotization reaction with sodium nitrite.

- Hydrolysis : Finally, the compound is hydrolyzed to yield HNP.

This method has shown significant advantages over traditional methods by minimizing wastewater generation and simplifying post-treatment processes .

Structural Properties

HNP exhibits tautomerism, existing in keto and enol forms. Spectroscopic studies using infrared (IR) and nuclear magnetic resonance (NMR) techniques have characterized its molecular structure. Density Functional Theory (DFT) calculations indicate that the keto form is more stable than the enol form by approximately 0.857–1.345 kcal/mol .

HNP serves as a precursor for various pharmaceutical compounds:

- Antimalarial Agents : It is utilized in synthesizing pyronaridine, an antimalarial drug.

- Antibiotics : The compound is involved in producing antibiotics that combat bacterial infections.

- Pesticides : HNP derivatives are used in formulating pesticides like cyprodinil, which targets fungal pathogens.

These applications underscore HNP's significance in developing therapeutic agents and agricultural products .

Case Study 1: Synthesis of Antimalarial Compounds

A study demonstrated that HNP could be converted into pyronaridine through a series of chemical reactions involving chlorination and further modifications. This pathway highlights HNP's role as a versatile intermediate in drug synthesis.

Case Study 2: Pesticide Development

Research into cyprodinil production revealed that HNP derivatives possess effective antifungal properties. The synthesis route from HNP to cyprodinil was optimized to enhance yield and reduce environmental impact during production .

作用机制

The mechanism of action of 2-Hydroxy-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways and cellular processes. The hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules .

相似化合物的比较

Similar Compounds

- 4-Hydroxy-3-nitropyridine

- 5-Chloro-2-hydroxypyridine

- 2-Hydroxy-3-methyl-5-nitropyridine

- 4-Chloro-3-nitropyridine

- 2-Amino-3-hydroxypyridine

Uniqueness

2-Hydroxy-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.

生物活性

2-Hydroxy-5-nitropyridine (HNP), a compound with the molecular formula C₅H₄N₂O₃, has garnered attention in various fields due to its unique biological activities and potential therapeutic applications. This article explores the synthesis, characterization, and biological activity of HNP, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of 2-aminopyridine followed by hydrolysis. A one-pot synthesis method has been reported, which enhances efficiency and reduces waste. The process involves:

- Nitration : 2-Aminopyridine is added to concentrated sulfuric acid, followed by fuming nitric acid at controlled temperatures.

- Hydrolysis : The resulting product undergoes hydrolysis with sodium hydroxide to yield HNP.

The yield from this method can reach approximately 56-58% .

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure of HNP. Notably, NMR spectra reveal distinct chemical shifts that correspond to the hydrogen atoms in the molecule, providing insights into its tautomeric forms .

Antimicrobial Properties

Research indicates that compounds similar to HNP exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives demonstrate effectiveness against various bacterial and fungal strains. In vitro tests have shown that HNP can inhibit the growth of pathogens, suggesting its potential as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of HNP have also been investigated. In cell line studies, it was found to induce apoptosis in cancer cells at specific concentrations. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of HNP against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that HNP exhibited a higher inhibition zone compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : A recent investigation evaluated the cytotoxic effects of HNP on various cancer cell lines. The study reported that HNP significantly reduced cell viability in a dose-dependent manner, with notable effects observed in breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

Safety Profile

Despite its promising biological activities, safety assessments indicate potential toxicity associated with HNP. Acute exposure may lead to methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing oxygen transport in the blood . Symptoms include cyanosis and respiratory distress at high concentrations.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-nitropyridine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via hydrolysis of 2-amino-5-nitropyridine under alkaline conditions, followed by neutralization with sulfuric acid . Key parameters include maintaining a temperature below 5°C during pH adjustment to avoid decomposition. Purity is enhanced through recrystallization from hot water, as the compound exhibits high solubility in hot aqueous alkaline solutions .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact (H315, H319 hazards) . Ensure local exhaust ventilation to mitigate inhalation risks (H335) . Waste must be segregated and processed by certified disposal services due to potential environmental toxicity .

Q. How does the solubility profile of this compound influence its reactivity in organic reactions?

- Methodological Answer : The compound is sparingly soluble in most organic solvents but dissolves readily in hot water and alkaline solutions (pH >8) due to deprotonation of the hydroxyl group . This property necessitates aqueous-phase reactions or polar aprotic solvents (e.g., DMF) for coupling reactions .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be experimentally resolved, and what are the implications for its reactivity?

- Methodological Answer : Solid-state X-ray diffraction confirms the dominance of the oxo-tautomer (pyridone form) in crystalline structures . In solution, UV-Vis spectroscopy quantifies tautomeric ratios: polar solvents (e.g., DMSO) stabilize the keto form, while non-polar solvents favor the enol form. NMR (¹H and ¹³C) is less discriminatory but can detect shifts induced by tautomerism .

Q. What role does this compound play in catalytic imidazolide couplings, and how does it compare to traditional catalysts?

- Methodological Answer : The compound acts as a safe and effective catalyst for imidazolide-mediated acylations, outperforming 1-hydroxybenzotriazole (HOBt) in shock resistance (DSC data shows no exothermic decomposition below 200°C) . Kinetic studies reveal comparable reaction rate enhancements (≥90% yield in model reactions) with reduced hazards .

Q. How can pH be leveraged to modulate the structural diversity of metal-organic frameworks (MOFs) incorporating this compound?

- Methodological Answer : At neutral pH, this compound coordinates with Cd(II) ions to form layered MOFs stabilized by hydrogen bonding. Under acidic conditions (pH ~4), protonation of the hydroxyl group disrupts coordination, yielding anion-π and lone-pair-π interactions in supramolecular assemblies . Hirshfeld surface analysis quantifies these interactions, guiding MOF design .

Q. What strategies address contradictory solubility data for this compound in organic solvents?

- Methodological Answer : Apparent contradictions arise from variations in solvent purity and temperature. For example, reported insolubility in ethanol may reflect traces of water; anhydrous ethanol at 60°C shows partial solubility (≤5 mg/mL) . Systematic solubility studies using Karl Fischer titration for solvent drying are recommended to resolve discrepancies.

Q. Methodological Notes

- Spectral Characterization : FT-IR (stretching vibrations: O–H at ~3000 cm⁻¹, NO₂ at ~1520 cm⁻¹) and XRD (powder diffraction peaks at 2θ = 15.2°, 22.7°) are critical for structural validation .

- Computational Tools : DFT calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria and predict reactive sites for electrophilic substitution .

属性

IUPAC Name |

5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWSQIMYNVLGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202527 | |

| Record name | 5-Nitropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-51-9 | |

| Record name | 5-Nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitropyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5418-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROPYRIDIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3L3D7HP42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。